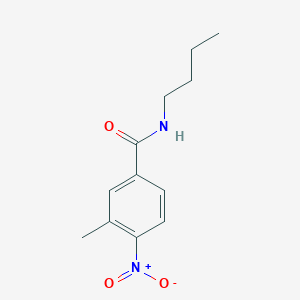

N-butyl-3-methyl-4-nitrobenzamide

Description

Contextualization within Benzamide (B126) Derivatives Chemistry

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. nih.gov This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile chemical reactivity and ability to form hydrogen bonds. The reactivity of the benzamide scaffold can be readily tuned by introducing various substituents onto the benzene ring or the amide nitrogen.

N-substituted benzamides, such as N-butyl-3-methyl-4-nitrobenzamide, are a significant subclass. The nature of the N-substituent can profoundly influence the compound's physical, chemical, and biological properties. The synthesis of N-substituted benzamides is typically achieved through the reaction of a corresponding benzoyl chloride with a primary or secondary amine. mdpi.com In the case of this compound, this would involve the reaction of 3-methyl-4-nitrobenzoyl chloride with n-butylamine. The starting material, 3-methyl-4-nitrobenzoic acid, can be synthesized through the oxidation of 2,4-dimethyl-nitrobenzene. google.com The conversion of the carboxylic acid to the more reactive acyl chloride can be accomplished using reagents like thionyl chloride or phosphorus pentachloride. chemicalbook.com

The chemical properties of this compound are influenced by its constituent groups. The butyl group imparts lipophilicity, while the nitro and methyl groups on the aromatic ring modulate its electronic properties. For comparison, the related compound N-butyl-3-nitrobenzamide has a molecular formula of C11H14N2O3 and a molecular weight of 222.24 g/mol . nih.gov The addition of a methyl group in this compound would increase its molecular weight and alter its spectroscopic characteristics.

Table 1: Comparison of Related Benzamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences from this compound |

|---|---|---|---|

| Benzamide | C7H7NO | 121.14 | Unsubstituted aromatic ring and amide nitrogen. nih.gov |

| N-butyl-3-nitrobenzamide | C11H14N2O3 | 222.24 | Lacks the methyl group at the 3-position. nih.gov |

| 3-Methyl-4-nitrobenzamide | C8H8N2O3 | 180.16 | Lacks the N-butyl group. chemicalbook.com |

Foundational Research Significance of Nitrobenzamide Scaffolds

The nitrobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate and a key pharmacophore in the design of various therapeutic agents. mdpi.comnih.gov The nitro group, with its strong electron-withdrawing nature, significantly influences the electronic properties of the benzene ring, which can in turn affect the molecule's interaction with biological targets. mdpi.com

Nitro-containing compounds have been investigated for a wide range of biological activities, including antimicrobial, antiparasitic, anti-inflammatory, and antitumor effects. mdpi.comnih.gov The biological activity of many nitroaromatic compounds is linked to their reduction to reactive nitroso, hydroxylamino, and amino derivatives within cells, which can then interact with cellular macromolecules. nih.gov

Specifically, various substituted nitrobenzamides have been synthesized and evaluated for their potential as therapeutic agents. For instance, a series of novel 4-substituted-3-nitrobenzamide derivatives were designed and synthesized, with some compounds exhibiting potent anti-tumor activity against several cancer cell lines. nih.gov This highlights the potential of the nitrobenzamide core as a template for the development of new anticancer drugs.

Overview of Current Research Trajectories for this compound and Related Analogues

Current research involving benzamide derivatives is highly focused on the discovery and development of new molecules with specific biological activities. The modular nature of benzamide synthesis allows for the systematic modification of their structure to optimize their therapeutic properties.

One major research trajectory is the development of N-substituted benzamides as antitumor agents. nih.govresearchgate.netindexcopernicus.com By modifying the substituents on the aromatic ring and the N-alkyl or N-aryl group, researchers aim to enhance the potency and selectivity of these compounds against various cancer types. The design of these molecules often involves computational studies, such as molecular docking, to predict their interaction with specific biological targets like enzymes or receptors. researchgate.net

Another significant area of research is the exploration of benzamide derivatives for their insecticidal and fungicidal properties. nih.gov A series of novel benzamides substituted with other heterocyclic rings have shown promising activity against various pests and fungal pathogens. This suggests that analogues of this compound could be investigated for applications in agriculture.

Furthermore, the general class of N-substituted benzamides is continuously being explored for a wide array of other potential therapeutic applications, driven by the diverse biological activities observed for this class of compounds. The synthesis of libraries of related analogues allows for high-throughput screening to identify new lead compounds for drug discovery programs. While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest that it could be a candidate for investigation within these established research trajectories.

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

N-butyl-3-methyl-4-nitrobenzamide |

InChI |

InChI=1S/C12H16N2O3/c1-3-4-7-13-12(15)10-5-6-11(14(16)17)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3,(H,13,15) |

InChI Key |

CMCACCXEQJERIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-Butyl-3-methyl-4-nitrobenzamide and Analogous Benzamides

The construction of the this compound molecule is predominantly accomplished via two main strategies: acyl chloride-mediated amidation and direct condensation reactions. These methods offer distinct advantages and are selected based on factors such as starting material availability, desired purity, and reaction scalability.

Acyl Chloride-Mediated Amidation Protocols

A common and highly effective method for synthesizing this compound is through an acyl chloride intermediate. This two-step process involves the initial conversion of 3-methyl-4-nitrobenzoic acid to its more reactive acyl chloride, followed by a nucleophilic attack by n-butylamine to form the final amide product.

The precursor to the amidation reaction is 3-methyl-4-nitrobenzoyl chloride. nih.gov This intermediate is typically synthesized from 3-methyl-4-nitrobenzoic acid. patsnap.comgoogle.com The conversion is commonly achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride. The reaction mechanism involves the activation of the carboxylic acid, making it susceptible to nucleophilic attack by the chloride ion.

The synthesis of the starting material, 3-methyl-4-nitrobenzoic acid, is itself a critical step. It is often prepared by the oxidation of 2,4-dimethylnitrobenzene. patsnap.comgoogle.com Various oxidation methods have been reported, including the use of nitric acid, potassium permanganate (B83412), or catalytic oxidation with air. google.com The choice of oxidant and reaction conditions can significantly influence the yield and purity of the resulting carboxylic acid. For instance, oxidation with dilute nitric acid can be controlled to selectively oxidize one of the methyl groups of 2,4-dimethylnitrobenzene. google.com

Table 1: Synthesis of 3-Methyl-4-nitrobenzoic Acid via Oxidation

| Oxidant | Catalyst/Conditions | Yield | Reference |

| Nitric Acid | 100-135°C, 0.8-1.2 MPa | Moderate | |

| Potassium Permanganate | - | ~30-86% | google.com |

| Air | Cobalt acetate (B1210297)/butanone | 58% conversion | patsnap.com |

Once 3-methyl-4-nitrobenzoyl chloride is obtained, it is reacted with n-butylamine to form this compound. This reaction is a classic example of nucleophilic acyl substitution. youtube.comkhanacademy.org The lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the stable amide bond. youtube.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or an excess of n-butylamine, to neutralize the hydrochloric acid byproduct. mdpi.com This method, often referred to as the Schotten-Baumann reaction, is widely used for its efficiency and broad applicability in amide synthesis. mdpi.com

A general procedure involves dissolving the amine in a suitable solvent, such as dichloromethane (B109758), followed by the addition of the acyl chloride. mdpi.com The reaction is often rapid and can be monitored by techniques like thin-layer chromatography (TLC). mdpi.com

Direct Condensation and Amidation Approaches

Direct amidation offers a more atom-economical route to this compound by directly coupling 3-methyl-4-nitrobenzoic acid with n-butylamine without the need to first form the acyl chloride. rsc.org These reactions typically require a coupling agent or a catalyst to activate the carboxylic acid. rsc.org

Various catalysts, including those based on titanium, have been shown to be effective for direct amidation reactions. rsc.org For example, titanium(IV) fluoride (B91410) (TiF4) has been reported as an efficient catalyst for the direct amidation of carboxylic acids with amines. rsc.org The reaction proceeds by activation of the carboxylic acid by the Lewis acidic titanium catalyst, facilitating the nucleophilic attack by the amine. While direct amidation methods can be more environmentally friendly by avoiding the use of chlorinating agents, they may require higher temperatures or longer reaction times compared to the acyl chloride route. rsc.org

Multi-Step Synthesis Strategies for Complex Derivatives

The core synthetic strategies for this compound can be adapted to create more complex derivatives. For instance, by starting with different substituted nitrobenzoic acids or a variety of primary and secondary amines, a diverse library of analogous benzamides can be synthesized. researchgate.net Multi-step syntheses may involve the introduction of other functional groups onto the aromatic ring or the amine portion of the molecule before or after the amidation step. For example, a related compound, N-methyl-4-(methylamino)-3-nitrobenzamide, is synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with methylamine, followed by conversion to the acyl chloride and subsequent reaction with another equivalent of methylamine. google.com

Optimization of Synthetic Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, stoichiometry of reactants, and the type and amount of catalyst or base used.

For acyl chloride-mediated amidations, the reaction is often performed at low temperatures to control the exothermic nature of the reaction and minimize side reactions. The choice of base is also important; while an excess of the amine reactant can serve as the base, using a non-nucleophilic tertiary amine like triethylamine can prevent the formation of undesired byproducts. mdpi.com

In direct amidation approaches, the catalyst loading and reaction temperature are critical variables. For example, in TiF4-catalyzed amidations, the catalyst loading can be adjusted to optimize the yield, with higher loadings sometimes required for less reactive substrates. rsc.org

Recent research has also explored novel catalytic systems to improve the efficiency and environmental footprint of amide synthesis. For instance, iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides has been developed, offering a cost-effective and step-economical alternative. nih.govresearchgate.net

Table 2: Optimization of a Generic Fe-Mediated Amidation Reaction

| Parameter | Variation | Yield | Reference |

| Reductant | Fe | 88% | nih.gov |

| Reductant | Zn | Ineffective | nih.gov |

| Reductant | Al | Ineffective | nih.gov |

| Reductant | Mg | Ineffective | nih.gov |

| Solvent | Water | 88% | nih.gov |

| Solvent | Other (e.g., organic) | Reduced yields | researchgate.net |

Temperature Control and Solvent System Selection

Control over temperature and the choice of solvent are critical parameters in the synthesis of this compound, influencing reaction rate, yield, and purity. The initial step, the formation of 3-methyl-4-nitrobenzoyl chloride from the corresponding carboxylic acid using a chlorinating agent like thionyl chloride, may be performed in a non-polar solvent such as toluene, allowing the reaction to be heated to reflux to ensure complete conversion. youtube.com

For the subsequent amidation step, where 3-methyl-4-nitrobenzoyl chloride reacts with n-butylamine, the reaction is often conducted in an inert aprotic solvent like dichloromethane (DCM) or dichloroethane. nih.govmdpi.com Temperature control is crucial at this stage; the reaction is typically initiated at a reduced temperature (e.g., 0 °C) to manage the exothermic nature of the reaction upon the addition of the amine. youtube.com After the initial addition, the mixture is often allowed to warm to room temperature to ensure the reaction proceeds to completion. mdpi.com The selection of the solvent system is also guided by the solubility of the reactants and the ease of product isolation and purification post-reaction.

Catalyst Systems and Reaction Kinetics

The conversion of a carboxylic acid to an amide via an acid chloride intermediate involves two key stages with distinct catalytic requirements. The formation of the acid chloride from 3-methyl-4-nitrobenzoic acid using thionyl chloride is often accelerated by a catalytic amount of N,N-dimethylformamide (DMF).

In the final amidation step, the reaction between the highly electrophilic 3-methyl-4-nitrobenzoyl chloride and n-butylamine is typically rapid and does not require a catalyst in the traditional sense. However, this reaction generates hydrogen chloride (HCl) as a byproduct. To neutralize the HCl, which would otherwise protonate the unreacted n-butylamine and halt the reaction, a stoichiometric amount of a non-nucleophilic base is added. Triethylamine is commonly employed for this purpose, acting as an acid scavenger. mdpi.com

The reaction kinetics are generally fast, with the rate being dependent on the concentration of the reactants. The progress of the reaction can be monitored to ensure the complete consumption of the limiting reagent, which is crucial for maximizing yield and simplifying purification. youtube.com

Purity Enhancement through Recrystallization and Chromatography

Achieving high purity of the final this compound product is essential. The primary methods for purification are recrystallization and column chromatography. youtube.comnih.gov

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound and impurities at an elevated temperature but will have poor solubility for the desired compound at lower temperatures, allowing it to crystallize out while impurities remain in the solution. For N-substituted benzamides, common solvents include ethanol (B145695) and ethyl acetate. nih.govrochester.edu Mixed solvent systems, such as n-hexane/ethyl acetate or n-hexane/acetone, can also be effective. rochester.edu The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, promoting the formation of well-defined, pure crystals.

| Solvent/System | Comments |

|---|---|

| Ethanol (EtOH) | A general and effective solvent for compounds with minor impurities. rochester.edu |

| Ethyl Acetate (EtOAc) | Commonly used for the recrystallization of N-substituted benzamides. nih.gov |

| n-Hexane/Acetone | A versatile mixed solvent system suitable for a range of polarities. rochester.edu |

| n-Hexane/Tetrahydrofuran (THF) | Another generally applicable mixed solvent system. rochester.edu |

| Water | Can be effective for polar compounds that are poorly soluble in organic solvents but can be heated to high temperatures. rochester.edu |

Chromatography , particularly automated flash column chromatography, is employed when recrystallization is insufficient to remove impurities. youtube.com The crude product is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. A solvent system (eluent) is then passed through the column, separating the components based on their differential adsorption to the silica gel. The purity of the collected fractions can be assessed using Thin-Layer Chromatography (TLC). youtube.com

In-line Monitoring for Process Optimization

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful PAT tool. mt.com By inserting a probe directly into the reaction vessel (e.g., ReactIR), the concentrations of key species can be tracked in real-time. For the amidation step, one could monitor the disappearance of the characteristic carbonyl (C=O) stretching frequency of the acid chloride and the simultaneous appearance of the amide C=O band at a different wavenumber. mt.com This allows for precise determination of the reaction endpoint, preventing unnecessarily long reaction times or incomplete conversion.

Other relevant PAT methods include on-line High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which can provide more detailed quantitative information about the reaction mixture, including the formation of specific byproducts. rsc.orgcreative-proteomics.com

| Technique | Application in Synthesis | Information Provided |

|---|---|---|

| In-line FTIR (e.g., ReactIR) | Real-time monitoring of amidation. mt.com | Concentration trends of reactants (acid chloride) and products (amide) by tracking specific functional group absorbances. mt.com |

| On-line UPLC-MS | Rapid analysis of reaction aliquots. rsc.org | Quantitative data on product formation and impurity profiling; structural confirmation via mass-to-charge ratio. creative-proteomics.com |

| Flow NMR | Continuous analysis of the reaction stream in a flow chemistry setup. rsc.org | Detailed structural information on all components in the reaction mixture, aiding in mechanistic understanding. creative-proteomics.com |

Chemical Reactivity and Derivatization Pathways

The chemical reactivity of this compound is largely dictated by its functional groups. A key transformation is the reduction of the aromatic nitro group.

Reduction Reactions of the Nitro Group to Amino Functionality

The electron-withdrawing nitro group on the aromatic ring can be readily reduced to a primary amino group, yielding N-butyl-4-amino-3-methylbenzamide. This transformation is a fundamental step in the synthesis of various derivatives and is typically achieved with high efficiency using standard reducing conditions.

Catalytic hydrogenation is one of the most common, efficient, and clean methods for the reduction of aromatic nitro compounds. This process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. journalspub.info

Commonly used catalysts include palladium on carbon (Pd/C) or nickel-based catalysts like Raney Nickel. aidic.it The reaction is typically carried out in a solvent such as ethanol at a specific temperature and hydrogen pressure. journalspub.info For example, the hydrogenation of a similar compound, dimethyl-nitrobenzene, has been studied using a Ni on alumina-silicate catalyst in ethanol at temperatures between 343–403 K and H₂ pressures of 4–10 bar. journalspub.info

The reaction kinetics of nitroarene hydrogenation are often described by the Langmuir-Hinshelwood model, where the reaction occurs on the surface of the catalyst. aidic.it The rate can be influenced by substrate concentration, hydrogen pressure, catalyst loading, and temperature. journalspub.info Studies on nitrobenzene (B124822) hydrogenation over nickel catalysts have shown that the reaction rate generally increases with higher temperature and pressure. journalspub.infoaidic.it The selectivity of the reaction is typically high, yielding the corresponding aniline (B41778) derivative as the primary product. journalspub.info

| Catalyst System | Typical Conditions | Key Findings/Characteristics |

|---|---|---|

| Ni on Alumina-Silicate | Solvent: Ethanol; Temp: 343–403 K; Pressure: 4–10 bar H₂. journalspub.info | Reaction rate shows near first-order dependence on substrate concentration and hydrogen pressure. journalspub.info |

| Raney Nickel | Often used in liquid-phase hydrogenations. | Highly active but can be pyrophoric. aidic.it Process selectivity is generally lower than with platinum group metals. aidic.it |

| Palladium on Carbon (Pd/C) | A versatile and highly efficient catalyst for nitro group reductions. | Typically provides high selectivity and conversion under mild conditions. aidic.it |

| Bimetallic Ni, Pd Catalyst | Hypercrosslinked polystyrene support. | Shows enhanced reaction rates and high selectivity for direct aniline formation compared to monometallic Ni catalysts. aidic.it |

Other Reductive Systems

The reduction of the nitro group is a pivotal transformation of this compound, leading to the corresponding aniline derivative, which can be a valuable intermediate in further synthetic applications. While standard catalytic hydrogenation methods are effective, a variety of other reductive systems can also be employed. These systems offer different levels of selectivity, and their choice often depends on the desired outcome and the presence of other functional groups.

The reduction of the nitro group in aromatic compounds can be achieved through various chemical and catalytic methods. For the related compound, 3-methyl-4-nitrobenzamide, reduction to the amino group is accomplished using hydrogen gas with a palladium-on-carbon catalyst. This method is a common and efficient way to achieve such transformations.

Beyond catalytic hydrogenation, other systems can be utilized for the reduction of nitroarenes. These include:

Metal/Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). This system is robust and widely applicable, although it may not be suitable for substrates with acid-labile functional groups.

Sodium Dithionite (Na₂S₂O₄): This reducing agent is often used in aqueous or mixed aqueous/organic solvents and can selectively reduce nitro groups in the presence of other reducible functionalities.

Transfer Hydrogenation: This technique utilizes a hydrogen donor, such as hydrazine, cyclohexene, or formic acid, in the presence of a catalyst like palladium or nickel. It offers a milder alternative to using high-pressure hydrogen gas.

The choice of the reductive system for this compound would depend on the specific synthetic requirements, such as functional group tolerance and desired reaction conditions.

Nucleophilic Aromatic Substitution Reactions of the Nitro Group

The nitro group in this compound significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov In this type of reaction, a nucleophile attacks the carbon atom bearing the nitro group, leading to its displacement. The electron-withdrawing nature of the nitro group and the amide functionality stabilizes the intermediate Meisenheimer complex, facilitating the substitution. nih.gov

The position of the nitro group at C4, para to the amide group, and meta to the methyl group, influences the regioselectivity of the substitution. The strong electron-withdrawing effect of the nitro group makes the carbon atom to which it is attached highly electrophilic.

Common nucleophiles that can displace the nitro group include:

Alkoxides (RO⁻): Methoxides or ethoxides can replace the nitro group to form the corresponding alkoxybenzamide.

Amines (RNH₂): Primary or secondary amines can react to yield N-substituted diaminobenzamide derivatives.

Thiolates (RS⁻): These sulfur-based nucleophiles can be used to introduce thioether functionalities.

The general mechanism for the SNAr reaction is a two-step addition-elimination process. The nucleophile first adds to the aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second step, the nitro group, which is a good leaving group, is eliminated, and the aromaticity of the ring is restored. nih.gov The rate of these reactions is influenced by the strength of the nucleophile, the solvent, and the reaction temperature.

Formation of Coordination Complexes and Ligand Chemistry

The molecular structure of this compound, featuring both an amide linkage and a nitro group, provides potential coordination sites for metal ions. This suggests its utility as a ligand in the formation of coordination complexes.

While specific studies on the coordination complexes of this compound are not extensively documented, the coordination behavior of similar N-substituted nitroaromatic compounds provides valuable insights. The amide group possesses both a carbonyl oxygen and a nitrogen atom, both of which have lone pairs of electrons available for coordination. The nitro group also has oxygen atoms that can act as donor sites.

The synthesis of metal complexes would typically involve the reaction of this compound with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to dissolve both the ligand and the metal salt and to facilitate the complexation reaction. The stoichiometry of the reactants and the reaction conditions (temperature, reaction time) would determine the nature of the resulting complex.

Based on related structures, it is plausible that this compound could form complexes with a variety of transition metals and main group elements. Characterization of such complexes would rely on techniques like infrared (IR) spectroscopy to observe shifts in the carbonyl and nitro group stretching frequencies upon coordination, as well as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate the precise binding mode and structure.

In the realm of organometallic chemistry, this compound can be envisioned to function as a ligand, influencing the electronic and steric properties of a metal center. The coordination of the amide or nitro group can modulate the reactivity of the metal, making it suitable for catalytic applications or for the stabilization of unusual oxidation states.

The N-butyl group introduces a degree of lipophilicity to the ligand, which can enhance the solubility of its metal complexes in organic solvents, a desirable property for many homogeneous catalytic processes. The electronic effects of the methyl and nitro substituents on the aromatic ring can also be transmitted through the ligand to the metal center, thereby fine-tuning its catalytic activity.

While the direct application of this compound as a ligand in specific organometallic reactions is yet to be widely reported, its structural motifs are present in other ligands used in catalysis. The exploration of its coordination chemistry could therefore open new avenues for the design of novel organometallic catalysts.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | C₁₂H₁₆N₂O₃ | 236.27 | 2.9 |

| N-butyl-3-nitrobenzamide | C₁₁H₁₄N₂O₃ | 222.24 | 2.2 |

| N-methyl-4-nitrobenzamide | C₈H₈N₂O₃ | 180.16 | 1.1 |

| 3-Methyl-4-nitrobenzamide | C₈H₈N₂O₃ | 180.16 | 1.4 |

Data for N-butyl-3-nitrobenzamide and N-methyl-4-nitrobenzamide are included for comparison. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the carbon-hydrogen framework of N-butyl-3-methyl-4-nitrobenzamide. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a detailed map of the molecule's structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound provides specific information about the electronic environment of each proton. The spectrum is characterized by distinct signals corresponding to the aromatic protons and the aliphatic protons of the n-butyl group.

The n-butyl chain is expected to show four distinct signals:

A triplet near 0.9 ppm, integrating to three protons, corresponds to the terminal methyl group (-CH₃).

A multiplet (expected to be a sextet) around 1.4 ppm, integrating to two protons, is assigned to the second methylene (B1212753) group from the end (-CH₂-CH₃).

A multiplet (expected to be a quintet) around 1.6 ppm, integrating to two protons, represents the methylene group adjacent to the nitrogen (-CH₂-CH₂-N).

A multiplet (expected to be a quartet or triplet of triplets) around 3.4 ppm, integrating to two protons, is assigned to the methylene group directly bonded to the amide nitrogen (N-CH₂-).

The aromatic region of the spectrum is dictated by the substitution pattern on the benzene (B151609) ring. The three aromatic protons are expected to appear in the range of 7.5-8.2 ppm. Their specific shifts and coupling patterns are influenced by the electron-withdrawing nitro group and the electron-donating methyl group. Additionally, a broad singlet corresponding to the amide proton (N-H) is anticipated, typically appearing downfield (around 6-8 ppm), and its chemical shift can be sensitive to solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Butyl -CH₃ | ~0.9 | Triplet (t) | 3H |

| Butyl -CH₂- | ~1.4 | Multiplet (m) | 2H |

| Butyl -CH₂- | ~1.6 | Multiplet (m) | 2H |

| Butyl N-CH₂- | ~3.4 | Multiplet (m) | 2H |

| Amide N-H | ~6.0-8.0 | Broad Singlet (br s) | 1H |

| Aromatic C-H | ~7.5-8.2 | Multiplets (m) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct map of the carbon framework. For this compound, a total of 12 distinct carbon signals are expected, assuming free rotation around the single bonds.

The signals for the n-butyl group typically appear in the upfield region of the spectrum:

The terminal methyl carbon (~13-14 ppm).

The three methylene carbons (~20, 31, and 40 ppm).

The aromatic methyl carbon is expected around 20-22 ppm. The aromatic ring itself will show six signals, including four for the carbons bearing a hydrogen atom and two quaternary carbons (one attached to the nitro group and one to the methyl group), with chemical shifts ranging from approximately 120 to 150 ppm. The carbon atom of the carbonyl group (C=O) in the amide is characteristically found in the downfield region, typically between 165 and 170 ppm. rsc.orgrsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Butyl -CH₃ | ~14 |

| Butyl -CH₂- | ~20 |

| Ring -CH₃ | ~21 |

| Butyl -CH₂- | ~31 |

| Butyl N-CH₂- | ~40 |

| Aromatic C-H | ~120-135 |

| Aromatic C (quaternary) | ~130-150 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While standard ¹H and ¹³C NMR are sufficient for basic structural elucidation, advanced two-dimensional (2D) NMR techniques could provide deeper insights into the molecule's conformation. Techniques such as Correlation Spectroscopy (COSY) would confirm the connectivity between protons in the butyl chain. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would definitively link each proton to its directly attached carbon and to carbons two or three bonds away, respectively, confirming the assignment of all signals. Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to study the spatial proximity of different protons, offering information about the preferred conformation of the butyl chain relative to the aromatic ring. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful technique for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies corresponding to the vibrations of chemical bonds. rsc.orgrsc.org

Vibrational Mode Analysis of Amide and Nitro Groups

The IR spectrum of this compound is dominated by the characteristic absorption bands of its key functional groups. rsc.org

Amide Group: The secondary amide group gives rise to several distinct bands. The N-H stretching vibration appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is a very strong and sharp absorption typically found between 1630 and 1680 cm⁻¹. The N-H bending vibration, or Amide II band, which is a combination of N-H in-plane bending and C-N stretching, occurs in the 1510-1570 cm⁻¹ range. muthayammal.innist.gov

Nitro Group: The nitro group (NO₂) is characterized by two strong stretching vibrations. The asymmetric stretching vibration appears in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration is observed at a lower frequency, between 1345 and 1385 cm⁻¹. scirp.org

Other Vibrations: Aliphatic C-H stretching from the butyl and methyl groups are expected between 2850 and 3000 cm⁻¹. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | 3300 - 3500 | Medium-Strong |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Strong |

| Amide C=O | Stretch (Amide I) | 1630 - 1680 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Amide N-H | Bend (Amide II) | 1510 - 1570 | Medium-Strong |

| Nitro N=O | Asymmetric Stretch | 1500 - 1560 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio of ions. This allows for the determination of a compound's molecular weight and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with high precision. This data is used to confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (Chemical Formula: C₁₂H₁₆N₂O₃), the theoretical exact mass would be calculated and compared against the experimental value. No experimental HRMS data is currently available in the public domain.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that separates components of a mixture and detects them by mass. It would be used to assess the purity of this compound samples and confirm its identity by its retention time and mass spectrum. While LC-MS methods have been developed for various related nitroaromatic compounds and benzamide (B126) derivatives, specific LC-MS analysis data for this compound has not been reported. google.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. This technique could be used to identify potential impurities or to profile the degradation products of this compound under specific stress conditions (e.g., thermal, photolytic). For instance, studies on related compounds like 3-methyl-4-nitrophenol (B363926) have identified degradation intermediates such as methyl-1,4-benzoquinone and methylhydroquinone. However, no specific GC-MS degradation studies for this compound are documented.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering precise details on molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Bond Parameters

To perform Single Crystal X-ray Diffraction (SCXRD), a suitable single crystal of this compound would be required. The resulting diffraction data would allow for the unambiguous determination of its molecular structure, including the spatial arrangement of the n-butyl group, the methyl group, and the nitro group relative to the benzamide core. Bond lengths (e.g., C-N, C=O, N-O) and angles would be precisely measured. Currently, there are no published crystal structures for this specific compound. Crystallographic studies on related nitrobenzamide derivatives are available, but this data cannot be directly extrapolated. nih.gov

Analysis of Intramolecular and Intermolecular Interactions (e.g., N–H⋯O, C–H⋯O, C–H⋯S, C–H⋯π)

The crystal structure obtained from SCXRD would reveal the network of non-covalent interactions that stabilize the solid-state packing. In nitrobenzamide derivatives, hydrogen bonds such as N–H⋯O (between the amide N-H and a nitro or carbonyl oxygen) and weaker C–H⋯O interactions are commonly observed. mdpi.commdpi.com These interactions govern the formation of supramolecular assemblies like chains, sheets, or more complex three-dimensional networks. Analysis could also reveal other potential interactions like C–H⋯π stacking, depending on the molecular conformation and packing arrangement. Without a crystal structure for this compound, a definitive analysis of its specific intermolecular interactions is not possible. researchgate.net

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Crystal Packing

No crystallographic information files (CIFs) or published studies detailing the Hirshfeld surface analysis of this compound were found. This type of analysis is fundamental for quantitatively and qualitatively understanding the intermolecular interactions that govern the crystal packing of a molecule. Without the single-crystal X-ray diffraction data, it is impossible to generate or analyze the Hirshfeld surfaces and the associated two-dimensional fingerprint plots which highlight the nature and percentage of different intermolecular contacts.

Studies on Polymorphic Forms and Crystal Habit

The investigation into the existence of different polymorphic forms or studies on the crystal habit of this compound yielded no results. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical and materials science. The characterization of different polymorphs involves techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and microscopy, none of which have been reported for this specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Similarly, a search for the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound did not provide any specific data. UV-Vis spectroscopy is used to determine the electronic transitions within a molecule and provides information on its chromophores. While the nitrobenzene (B124822) moiety is a known chromophore, the specific absorption maxima (λmax) and molar absorptivity values for this compound in various solvents have not been documented in the accessible literature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. DFT methods are employed to determine optimized geometries, energies, and various electronic parameters by modeling the electron density of a molecule. For derivatives of benzamide (B126), DFT calculations at the B3LYP/6-31+G(d, p) level of theory have been used to investigate properties like stability and aromaticity. eurekaselect.com

The electronic properties and reactivity of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This facilitates charge transfer within the molecule. For instance, in studies of other nitroaromatic compounds, a small energy gap has been correlated with higher reactivity. nih.govnih.gov Computational studies on various nitro derivatives and benzimidazoles have shown that the HOMO-LUMO gap is a key indicator of their electronic behavior and stability. nih.govresearchgate.net For example, the calculated HOMO-LUMO energies for related compounds demonstrate how charge transfer occurs within the molecules. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 4-methyl-N-(3-nitrophenyl)benzene sulfonamide | -7.14 | -2.73 | 4.41 | nih.gov |

| N-Butyl-1H-benzimidazole | -5.69 | -0.54 | 5.15 | researchgate.net |

| A Representative Nitroindole Derivative (A6) | -9.85 | -5.06 | 4.79 | nih.gov |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MESP map displays different potential values on the electron density surface, typically color-coded so that red indicates regions of most negative electrostatic potential (rich in electrons, prone to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack).

In aromatic compounds containing nitro and amide groups, the MESP surface typically reveals highly negative potential around the oxygen atoms of the nitro (NO₂) and carbonyl (C=O) groups, making them sites for electrophilic interactions and hydrogen bonding. For the related compound 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, MESP analysis confirmed that the most negative regions are located over the nitro and sulfonyl groups, while the hydrogen atom of the amide (N-H) group shows a positive potential, indicating its role as a hydrogen bond donor. nih.gov Such analysis for N-butyl-3-methyl-4-nitrobenzamide would similarly highlight the reactive sites dictated by its functional groups.

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

Vibrational Frequencies: Theoretical vibrational analysis can be performed using DFT methods, such as B3LYP, to compute the harmonic vibrational frequencies of a molecule. These calculated frequencies, often scaled to correct for anharmonicity and basis set deficiencies, can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra. For the related sulfonamide compound, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, DFT calculations at the B3LYP/6-31G(d,p) level provided vibrational frequencies that were in good agreement with the experimental FTIR and FT-Raman spectra, aiding in the assignment of specific vibrational modes. nih.gov

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| N-H Stretch | 3248 | 3250 | Amide N-H stretching | nih.gov |

| NO₂ Asymmetric Stretch | 1531 | 1530 | Nitro group asymmetric stretching | nih.gov |

| NO₂ Symmetric Stretch | 1350 | 1350 | Nitro group symmetric stretching | nih.gov |

| SO₂ Asymmetric Stretch | 1311 | 1310 | Sulfonyl group asymmetric stretching | nih.gov |

| SO₂ Symmetric Stretch | 1157 | 1160 | Sulfonyl group symmetric stretching | nih.gov |

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). nih.govnih.gov The accuracy of these predictions depends on the chosen functional and basis set. Studies have shown that for complex organic molecules, DFT-based predictions can achieve a high degree of accuracy when compared to experimental data, serving as a powerful tool for structural elucidation. nih.govnih.gov For instance, integrating DFT calculations with graph neural networks has led to state-of-the-art performance in predicting ¹H and ¹³C chemical shifts for small molecules. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions with other systems, such as biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). epa.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

Docking simulations performed on various amide nih.gov and nitroaromatic amide derivatives epa.gov have successfully identified key binding interactions, such as hydrogen bonds and hydrophobic interactions, within the active sites of proteins like the proteasome. nih.gov For example, a study on a series of amide-based proteasome inhibitors identified candidates for non-covalent inhibition and used docking to corroborate their binding mode within the yeast 20S proteasome crystal structure. nih.gov Such simulations for this compound could predict its potential biological targets and the specific amino acid residues involved in its binding, guiding further experimental validation.

| Inhibitor | Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|---|

| Amide Inhibitor 1b | Yeast 20S Proteasome (β5 subunit) | Not Specified | Thr1, Gly47, Ser129 | Hydrogen Bonding | nih.gov |

| Amide Inhibitor 1f | Yeast 20S Proteasome (β5 subunit) | Not Specified | Thr1, Gly47, Ala49 | Hydrogen Bonding, Hydrophobic Interaction | nih.gov |

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are often used to assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a realistic environment (e.g., in water), researchers can observe its conformational changes and the persistence of key interactions.

The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over the simulation time. A stable RMSD value indicates that the ligand remains securely bound in the receptor's active site. MD simulations have been applied to study the interaction of various ligands, such as benzodiazepines with cyclodextrins, to understand their binding stability and thermodynamics. nih.gov For a molecule like this compound, MD simulations could validate docking predictions and provide deeper insights into the dynamics and stability of its interactions with a potential biological target.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR studies are instrumental in designing new derivatives with potentially enhanced or specified activities.

The process begins with the calculation of molecular descriptors, which are numerical values that describe the physicochemical properties of the molecule. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (e.g., HOMO and LUMO). For this compound, the electron-withdrawing nature of the nitro group and the electronic influence of the methyl and butyl groups are critical.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area, as well as specific parameters like Taft's steric parameter (Es), describe the bulk of substituents. The steric hindrance caused by the n-butyl and methyl groups can significantly influence how the molecule interacts with a biological target.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which affects its ability to cross cell membranes. The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor. The n-butyl chain in the molecule significantly contributes to its lipophilicity.

Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity and branching of atoms.

Once a set of descriptors is calculated for a series of related benzamides, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.net This model takes the form of an equation that links a selection of descriptors to the observed biological activity. google.com For instance, a QSAR study on methcathinone (B1676376) analogues found a significant correlation between steric bulk (Es) and both in vitro selectivity and in vivo efficacy. nih.gov A similar approach for this compound derivatives would aim to identify which structural features are most influential for a desired activity.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, allowing chemists to prioritize the synthesis of compounds with the highest predicted efficacy and thereby streamlining the drug design process. researchgate.net

Table 1: Illustrative Molecular Descriptors for QSAR Analysis of a Hypothetical Benzamide Series

| Compound | Biological Activity (log 1/C) | LogP (Hydrophobicity) | Molecular Weight | Dipole Moment (Debye) | HOMO Energy (eV) |

| This compound | Hypothetical Value | Calculated Value | 236.26 | Calculated Value | Calculated Value |

| Derivative 1 | Hypothetical Value | Calculated Value | Value | Calculated Value | Calculated Value |

| Derivative 2 | Hypothetical Value | Calculated Value | Value | Calculated Value | Calculated Value |

| Derivative 3 | Hypothetical Value | Calculated Value | Value | Calculated Value | Calculated Value |

This table is for illustrative purposes to show the type of data used in a QSAR study. The values would be calculated using specialized software.

Advanced Computational Methodologies

Mechanistic Investigations of Chemical Transformations

Computational chemistry offers powerful tools to investigate the detailed mechanisms of chemical reactions, including the synthesis of this compound. The most common synthetic route would likely involve the amidation of a 3-methyl-4-nitrobenzoyl chloride precursor with n-butylamine. An alternative route could be the direct amidation of 3-methyl-4-nitrobenzoic acid.

Density Functional Theory (DFT) is a primary method used to model these transformations. By performing DFT calculations, researchers can map out the entire potential energy surface of the reaction. This involves:

Reactant and Product Optimization: The geometric structures of the reactants (e.g., 3-methyl-4-nitrobenzoyl chloride and n-butylamine) and the product (this compound) are optimized to find their lowest energy conformations.

Transition State (TS) Searching: The key step is to locate the transition state structure, which represents the highest energy point along the reaction coordinate. For the amidation reaction, this would be the transient species formed as the amine attacks the carbonyl carbon. Computational programs can search for these TS structures and verify them by ensuring they have exactly one imaginary vibrational frequency.

Energy Profile Calculation: By calculating the energies of the reactants, transition state, and products, an energy profile for the reaction can be constructed. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining the reaction rate. A study on the formation of N-t-butylbenzamide utilized computational exercises to have students calculate heats of formation for reactants, products, and postulated intermediates to understand the reaction mechanism. researchgate.net

These computational investigations can also clarify the role of catalysts or the feasibility of alternative pathways. For example, in the synthesis of related nitrobenzamides, different reagents and conditions are employed, and computational studies could predict the most efficient pathway, potentially reducing the need for extensive experimental screening. google.comgoogle.com

Solvent Effects on Spectroscopic Properties and Reactivity

The solvent in which a reaction is carried out or a property is measured can have a profound impact on chemical processes and spectroscopic outcomes. Computational models are essential for understanding these solvent effects at a molecular level for this compound.

Two main approaches are used to model solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is effective at capturing the bulk electrostatic interactions between the solute and the solvent. For this compound, a PCM calculation could predict how its spectroscopic properties, such as the vibrational frequency of the carbonyl (C=O) group in its infrared (IR) spectrum or the λmax in its UV-Vis spectrum, would shift in solvents of different polarities. researchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This method is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. For this compound, the amide N-H group and the oxygen atoms of the nitro and carbonyl groups can form hydrogen bonds with protic solvents like water or methanol.

Studies on structurally related N-alkyl benzamides have shown that the carbonyl stretching frequency is sensitive to the solvent environment. researchgate.net The position of this band can be correlated with empirical solvent parameters like the solvent acceptor number (AN). It is expected that the C=O stretching frequency of this compound would decrease in more polar, hydrogen-bond-donating solvents due to the weakening of the C=O bond upon hydrogen bond formation with the solvent. Similarly, the electronic absorption bands in the UV-Vis spectrum, associated with π→π* and n→π* transitions, would exhibit shifts (either hypsochromic or bathochromic) depending on the solvent's polarity and its ability to stabilize the ground and excited states of the molecule. nih.gov

Table 2: Predicted Solvent-Induced Shifts in the Carbonyl Stretching Frequency (νC=O) of this compound

| Solvent | Dielectric Constant (ε) | Predicted νC=O (cm⁻¹) | Predicted Shift from Gas Phase (cm⁻¹) |

| Gas Phase | 1 | Hypothetical Value (e.g., 1680) | 0 |

| n-Hexane | 1.88 | Hypothetical Value (e.g., 1675) | -5 |

| Dichloromethane (B109758) | 8.93 | Hypothetical Value (e.g., 1668) | -12 |

| Acetonitrile | 37.5 | Hypothetical Value (e.g., 1665) | -15 |

| Methanol | 32.7 | Hypothetical Value (e.g., 1660) | -20 |

This table is illustrative, showing expected trends based on studies of similar molecules. researchgate.net Actual values would require specific DFT calculations.

Prediction of Reactivity and Selectivity

Computational chemistry provides a framework for predicting the reactivity and selectivity of molecules like this compound. This is often achieved through the analysis of the molecule's electronic structure using methods rooted in Density Functional Theory (DFT).

Key concepts used for these predictions include:

Frontier Molecular Orbital (FMO) Theory: The reactivity of a molecule is largely governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the electron-withdrawing nitro group significantly lowers the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the MEP map would show a strong negative potential around the oxygen atoms of the nitro and carbonyl groups, and a positive potential around the amide hydrogen and the aromatic protons.

By leveraging these computational tools, chemists can gain a predictive understanding of how this compound will behave in different chemical environments, guiding the design of experiments and the development of new synthetic applications. chemicalbook.com

Structure Reactivity and Structure Interaction Relationships in Benzamide Derivatives

Influence of N-Alkyl Substitution on Chemical Reactivity

The nature of the alkyl substituent on the amide nitrogen is a critical determinant of a benzamide's reactivity. Factors such as the length and branching of the alkyl chain directly modulate the local chemical environment of the amide bond.

Impact of Alkyl Chain Length and Branching on Electron Density and Steric Hindrance

The N-butyl group in N-butyl-3-methyl-4-nitrobenzamide influences reactivity primarily through steric and, to a lesser extent, electronic effects.

Steric Hindrance: The size and conformation of the N-alkyl group create steric hindrance around the amide functionality. chimia.chnih.gov Increasing the bulk of the alkyl chain, for instance, from a methyl to a butyl or a more branched group like tert-butyl, physically obstructs the approach of reactants to the amide carbonyl carbon and the nitrogen lone pair. chimia.chacs.org This steric repulsion can lead to a deviation from planarity in the amide bond (−C(=O)−N<), where the nitrogen atom adopts a more sp3-hybridized character instead of the typical sp2 hybridization. acs.orgrsc.org This distortion disrupts the delocalization of the nitrogen's lone pair into the carbonyl group, which can, in turn, increase the reactivity of the amide bond toward cleavage. acs.org Studies on various N-alkylamides have shown that the size of the N-substituted alkyl group significantly influences hydration dynamics, a factor tied to steric effects. nih.gov While the dynamics of the local environment were found to speed up with bulkier groups due to faster rotations, the hydrogen-bond making and breaking between water and the amide carbonyl is directly affected by the steric profile of the alkyl chain. nih.gov

Interactive Table: Steric Parameters of N-Alkyl Groups

| N-Alkyl Group | Taft Steric Parameter (Es) | Description |

|---|---|---|

| Methyl | 0.00 | Reference, minimal steric hindrance. |

| Ethyl | -0.07 | Slightly more hindered than methyl. |

| n-Propyl | -0.36 | Increased hindrance with chain length. |

| n-Butyl | -0.39 | Similar hindrance to n-propyl. |

| Isopropyl | -0.47 | Branching significantly increases steric bulk. |

| tert-Butyl | -1.54 | Highly hindered due to branching near the nitrogen. |

Note: Taft steric parameters (Es) quantify the steric effect of a substituent. More negative values indicate greater steric hindrance. Data is illustrative of general trends.

Effects on Lipophilicity and Membrane Permeability (as chemical parameters affecting reactivity)

Lipophilicity, the "oil-loving" character of a molecule, is a crucial parameter that affects a compound's solubility, distribution, and ability to cross biological membranes, thereby influencing its effective reactivity in biological systems. nih.govnih.gov

Membrane Permeability: In the context of biologically active molecules, the ability to permeate cell membranes is often a prerequisite for reaching an intracellular target. nih.gov Passive membrane permeability is strongly correlated with lipophilicity; a certain degree of lipophilicity is necessary for a molecule to enter and cross the lipid bilayer of a cell membrane. nih.gov However, this relationship is not linear. While increasing the alkyl chain length can enhance permeability up to a point, excessive lipophilicity can lead to poor aqueous solubility or cause the molecule to become trapped within the membrane, reducing its bioavailability. nih.gov Therefore, the n-butyl group of this compound provides a balance, enhancing its lipophilicity to favor membrane interaction without making it excessively insoluble in aqueous environments.

Interactive Table: Calculated Lipophilicity (cLogP) for N-Alkyl-4-nitrobenzamides

| Compound | N-Alkyl Group | Approximate cLogP |

|---|---|---|

| N-Methyl-4-nitrobenzamide | Methyl | 1.5 |

| N-Ethyl-4-nitrobenzamide | Ethyl | 2.0 |

| N-Propyl-4-nitrobenzamide | n-Propyl | 2.5 |

| N-Butyl-4-nitrobenzamide | n-Butyl | 3.0 |

Note: cLogP values are estimates and serve to illustrate the trend of increasing lipophilicity with the addition of each methylene (B1212753) (-CH2-) group.

Aromatic Ring Substitution Effects

The substituents on the benzene (B151609) ring—a nitro group at position 4 and a methyl group at position 3—profoundly dictate the electronic landscape of the aromatic system, thereby controlling its reactivity, particularly towards electrophilic aromatic substitution.

Position of the Nitro Group and its Electronic Influence on Aromatic Reactivity

The nitro group (-NO2) is one of the most powerful electron-withdrawing groups used in organic chemistry. reddit.com Its influence stems from two primary electronic effects:

Resonance Effect (-M/-R Effect): The nitro group strongly withdraws electron density from the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions relative to the substituent. reddit.com In this compound, the nitro group is at the 4-position (para to the amide-substituted carbon), allowing it to exert a strong resonance pull on the ring's π-electron system. epa.gov

Inductive Effect (-I Effect): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group also withdraws electron density from the ring through the sigma bond framework. This inductive withdrawal affects all positions but is strongest at the carbon directly attached to the nitro group and diminishes with distance. reddit.comepa.gov

The combination of these effects makes the aromatic ring in this compound significantly electron-deficient. This "deactivation" makes the ring much less reactive towards electrophilic attack compared to unsubstituted benzene. libretexts.org In electrophilic aromatic substitution reactions, the strong deactivation by the nitro group directs incoming electrophiles to the meta position relative to itself (positions 2 and 6). reddit.comyoutube.com

Role of Methyl Group Substitution on Regioselectivity and Electronic Distribution

In contrast to the nitro group, the methyl group (-CH3) at position 3 is an electron-donating group. libretexts.org Its influence arises from:

Inductive Effect (+I Effect): The methyl group is less electronegative than the sp2-hybridized carbon of the benzene ring, leading it to inductively donate electron density to the ring. quora.comstackexchange.com

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the aromatic ring. stackexchange.comechemi.com This effect increases the electron density primarily at the ortho (positions 2 and 4) and para (position 6) positions relative to the methyl group. libretexts.orgechemi.com

This electron-donating character makes the methyl group an "activating" group, meaning it increases the ring's reactivity toward electrophiles compared to unsubstituted benzene. quora.comlibretexts.org It is an ortho-para director, meaning it directs incoming electrophiles to the positions ortho and para to itself. youtube.comlibretexts.org

Comparative Analysis with Other Aromatic Substituents (e.g., Halogens, Hydroxyl)

The reactivity of a substituted benzamide (B126) can be dramatically altered by replacing the methyl and nitro groups with other common substituents like halogens or hydroxyl groups.

Halogens (e.g., -Cl, -Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which outweighs their weaker electron-donating resonance effect (+R). libretexts.orglibretexts.org However, because of the resonance donation of a lone pair, they are ortho-para directors. libretexts.org A hypothetical 3-chloro-4-nitrobenzamide would be even more deactivated towards electrophilic substitution than this compound because both the chloro and nitro groups are deactivating.

Hydroxyl (-OH) and Alkoxy (-OR) Groups: These are powerful activating groups due to the strong resonance donation (+R effect) from the oxygen lone pairs, which overwhelmingly surpasses their inductive withdrawal (-I effect). libretexts.orgquora.com They are strongly ortho-para directing. libretexts.org If the methyl group in the title compound were replaced by a hydroxyl group (forming N-butyl-3-hydroxy-4-nitrobenzamide), the ring would be more activated than the methyl-substituted version, as the -OH group is a much stronger activator.

Interactive Table: Comparison of Aromatic Substituent Effects

| Substituent | Class | Effect on Reactivity | Directing Influence | Dominant Electronic Effect |

|---|---|---|---|---|

| -NO₂ (Nitro) | Strongly Deactivating | Decreases | Meta | -I, -R (Resonance & Inductive Withdrawal) |

| -CH₃ (Methyl) | Weakly Activating | Increases | Ortho, Para | +I, Hyperconjugation (Donating) |

| -Cl, -Br (Halogen) | Weakly Deactivating | Decreases | Ortho, Para | -I (Inductive Withdrawal) > +R (Resonance Donation) |

| -OH (Hydroxyl) | Strongly Activating | Increases | Ortho, Para | +R (Resonance Donation) > -I (Inductive Withdrawal) |

Correlation between Structural Features and General Chemical Reactivity

The chemical reactivity of this compound is intricately governed by the interplay of its constituent structural features: the benzamide core, the N-butyl group, the 3-methyl group, and the 4-nitro group. Each of these components imparts distinct electronic and steric properties to the molecule, collectively defining its behavior in chemical reactions. The general reactivity can be analyzed by considering the molecule's aromatic ring and its functional groups.

The reactivity of the benzene ring towards electrophilic aromatic substitution is primarily dictated by the electronic effects of the attached substituents. numberanalytics.comlumenlearning.com Substituents can either donate or withdraw electron density from the ring, thereby activating or deactivating it towards attack by an electrophile. libretexts.orglibretexts.orgucalgary.ca In this compound, the aromatic ring is influenced by the methyl group, the nitro group, and the N-butylamido group.

The nitro group (-NO₂) at position 4 is a potent electron-withdrawing group due to both a strong negative inductive effect (-I) and a negative resonance effect (-R). quora.comquora.com This significantly reduces the electron density of the benzene ring, making it much less reactive towards electrophiles compared to unsubstituted benzene—by a factor of roughly a million. lumenlearning.comlibretexts.orgmsu.edumsu.edu This deactivating effect is most pronounced at the ortho and para positions relative to the nitro group. quora.com Consequently, the nitro group is known as a deactivating, meta-directing substituent. quora.comcsbsju.edulibretexts.org

The methyl group (-CH₃) at position 3 is an electron-donating group primarily through a positive inductive effect (+I). doubtnut.com It increases the electron density of the ring, thereby activating it towards electrophilic attack. chemguide.co.uk Alkyl groups are typically ortho, para-directing substituents. doubtnut.comchemguide.co.uklibretexts.org

The N-butylamido group (-CONH-C₄H₉) at position 1 has a more complex influence. The nitrogen atom's lone pair can be delocalized into the ring (a positive resonance effect, +R), which would activate the ring. However, the adjacent carbonyl group is strongly electron-withdrawing, which pulls electron density away from the nitrogen and the ring (a negative inductive effect, -I). The net result is that amide groups are generally considered weak deactivators but are ortho, para-directing. libretexts.org

The nitro group (at C4) directs incoming electrophiles to its meta positions (C2 and C6).

The methyl group (at C3) directs to its ortho (C2, C4) and para (C6) positions.

The amide group (at C1) directs to its ortho (C2, C6) and para (C4) positions.

Considering these influences, the positions most favored for electrophilic attack are C2 and C6, as they are directed by all three groups (or are not strongly deactivated). However, the overwhelming deactivation by the nitro group means that electrophilic aromatic substitution reactions will be very sluggish and require harsh conditions. msu.edu

Table 1: Influence of Substituents on Aromatic Ring Reactivity in this compound

| Substituent | Position | Electronic Effect | Effect on Ring Reactivity | Directing Influence |

|---|---|---|---|---|

| -CONH-C₄H₉ | 1 | -I, +R | Weakly Deactivating | Ortho, Para |

| -CH₃ | 3 | +I | Activating | Ortho, Para |

| -NO₂ | 4 | -I, -R | Strongly Deactivating | Meta |

Beyond the reactivity of the aromatic ring, the functional groups themselves are sites for chemical transformations.

Nitro Group Reduction: The aromatic nitro group is readily reduced to an amino group (-NH₂). This is a common and synthetically useful transformation, often accomplished using reagents like metal catalysts (e.g., H₂ with Pd, Pt, or Ni) or metals in acid (e.g., Fe, Sn, or Zn in HCl). csbsju.edumsu.edu This reaction would convert this compound to N-butyl-4-amino-3-methylbenzamide.

Amide Bond Hydrolysis: The amide linkage can be cleaved under acidic or basic conditions to yield 3-methyl-4-nitrobenzoic acid and n-butylamine. The presence of the strong electron-withdrawing nitro group on the aromatic ring makes the carbonyl carbon more electrophilic, which can facilitate nucleophilic attack during hydrolysis.

N-Alkyl Group: The N-butyl group is sterically significant. Its size can influence the rates of reactions involving the amide nitrogen or the adjacent carbonyl group. In some cases, such as certain metal-catalyzed ortho-functionalization reactions, the steric bulk of N-alkyl groups can play a crucial role in the reaction's efficiency and outcome. mdpi.com

Benzylic Oxidation: The methyl group attached to the benzene ring is susceptible to oxidation. libretexts.orgmsu.edu Strong oxidizing agents, such as hot alkaline potassium permanganate (B83412) (KMnO₄), can convert the methyl group into a carboxylic acid group (-COOH), although such harsh conditions might also lead to the hydrolysis of the amide bond. libretexts.org

Table 2: Summary of Expected Chemical Reactivity for this compound

| Reactive Site | Type of Reaction | Expected Outcome | Governing Structural Feature(s) |

|---|---|---|---|

| Aromatic Ring (C2, C6) | Electrophilic Aromatic Substitution | Very low reactivity; requires harsh conditions. | Dominant deactivation by -NO₂ group. |

| Nitro Group (-NO₂) | Reduction | High reactivity; readily forms an amino (-NH₂) group. | Inherent reactivity of the nitro functional group. |

| Amide Linkage (-CONH-) | Hydrolysis | Cleavage to carboxylic acid and amine under acid/base conditions. | Inherent reactivity of the amide functional group. |

| Methyl Group (-CH₃) | Oxidation | Possible conversion to a carboxylic acid group under strong oxidizing conditions. | Activation of benzylic position by the aromatic ring. |

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific databases and chemical literature, no specific research or application data could be located for the chemical compound this compound. This indicates a significant gap in the publicly accessible information regarding its synthesis, properties, and potential applications.

The inquiry sought to detail the advanced research applications and potential of this compound, with a specific focus on its role as a synthetic intermediate, its use in materials science, its application in mechanistic studies, and its contribution to novel synthetic methodologies. However, the investigation revealed a lack of published studies on this particular molecule.

While research exists for structurally similar compounds, such as other substituted nitrobenzamides, this information cannot be accurately extrapolated to this compound. The specific arrangement of the butyl group, methyl group, and nitro group on the benzamide scaffold would impart unique chemical and physical properties that are not directly comparable to its analogues.

The absence of information prevents a detailed discussion on the following requested topics:

Advanced Research Applications and Potentials

Development of Novel Synthetic Methodologies in Organic Chemistry:The compound has not been featured in the development of new synthetic techniques.

It is possible that research on N-butyl-3-methyl-4-nitrobenzamide exists in proprietary industrial research or in less accessible formats. However, based on the available public domain of scientific information, no data can be provided for the requested article.

Future Research Directions and Unresolved Challenges

Emerging Synthetic Strategies for N-Butyl-3-methyl-4-nitrobenzamide Analogues

The development of efficient and versatile synthetic methodologies is paramount for exploring the potential of this compound and its analogues. While specific literature on the synthesis of this exact compound is scarce, strategies for creating structurally similar N-substituted benzamides can be adapted and optimized.

A promising approach involves the amidation of a 3-methyl-4-nitrobenzoic acid derivative with n-butylamine. A key intermediate, 4-chloro-3-nitrobenzoic acid, can be reacted with an amine to yield the corresponding N-substituted-4-amino-3-nitrobenzamide. A patented method for a similar compound, N-methyl-4-(methylamino)-3-nitrobenzamide, involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine, followed by acylation with thionyl chloride and subsequent reaction with another equivalent of methylamine. google.com This general pathway could be readily adapted for the synthesis of this compound.

Table 1: Potential Synthetic Routes for this compound

| Starting Material 1 | Starting Material 2 | Key Transformation | Potential Advantages |

| 3-methyl-4-nitrobenzoic acid | n-butylamine | Amide coupling (e.g., using carbodiimides) | Direct, well-established |

| 3-methyl-4-nitrobenzoyl chloride | n-butylamine | Acylation | High reactivity |

| 4-Chloro-3-nitrobenzoic acid | n-butylamine | Nucleophilic aromatic substitution followed by amidation | Versatile for analogue synthesis |

Application of Advanced In Situ Characterization Techniques

To gain a deeper understanding of the formation, transformation, and properties of this compound, the application of advanced in situ characterization techniques is crucial. These methods allow for the real-time monitoring of chemical reactions and physical processes, providing insights that are often missed by traditional ex situ analysis.